4,6-dimethyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
4,6-dimethyl-2-oxo-1-prop-2-enylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-4-5-13-9(3)6-8(2)10(7-12)11(13)14/h4,6H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAGKBWOPMRCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC=C)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4,6-Dimethyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile (CAS No. 769-28-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₂N₂O
- Molecular Weight : 188.23 g/mol
- CAS Number : 769-28-8
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 μM |
| Escherichia coli | 31.25 μM |
| Pseudomonas aeruginosa | 62.50 μM |
| Candida albicans | 6.5 μM |
The compound has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, with a mechanism involving disruption of cell wall synthesis and protein production pathways .
Cytotoxicity and Hemolytic Activity
In vitro studies assessing the cytotoxic effects of this compound reveal low toxicity levels. The hemolytic activity was significantly lower than that of Triton X-100, indicating a favorable safety profile for potential therapeutic use.
| Assay Type | Result |
|---|---|
| Hemolytic Activity (%) | 3.23 - 15.22% lysis |
| IC₅₀ (Cytotoxicity) | >60 μM |
These results suggest that the compound may be safe for use in further pharmacological studies .
Antifungal Activity
The compound also exhibits antifungal activity, particularly against Candida species. The MIC values indicate that it is comparable to standard antifungal agents like fluconazole, making it a candidate for further development in antifungal therapies .
The exact mechanism by which this compound exerts its antimicrobial effects involves:
- Inhibition of Protein Synthesis : The compound disrupts the synthesis of essential proteins necessary for bacterial growth.
- Interference with Nucleic Acid Production : It inhibits nucleic acid synthesis pathways, further compromising bacterial viability.
- Biofilm Disruption : Notably effective against biofilms formed by resistant strains such as MRSA and E. coli .
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Study on MRSA Biofilms :
- Synergistic Effects with Other Antibiotics :
Comparison with Similar Compounds
Key Findings
Anticancer Activity :
- Aryl substituents at positions 4 and 6 (e.g., fluorophenyl, ethoxyphenyl) enhance antitumor potency. Compound 6 achieves sub-micromolar IC₅₀ against HT-29 cells, outperforming the target compound (data pending) .
- Molecular docking reveals interactions with survivin and PIM1 kinase, suggesting a dual-target mechanism .
Antimicrobial Activity: Thiazole- or quinoxaline-substituted derivatives (e.g., Compound 17) exhibit moderate inhibition against S. aureus and E. coli, attributed to hydrogen bonding via NH and cyano groups .
Optical Properties :
- Methoxymethyl substitution at position 4 (Compound 1) introduces solvent-dependent fluorescence, with emission peaks shifting from 400 nm (aprotic) to 450 nm (protic solvents) .
Research Implications and Limitations
- Structural Insights : The allyl group in the target compound enables cyclization reactions, but its direct biological activity remains underexplored compared to aryl-substituted analogues.
- Optimization Strategies : Hybridizing the allyl group with aryl/heteroaryl substituents (e.g., thiazole-allyl hybrids) could synergize antimicrobial and anticancer effects.
Q & A
Q. What are the established synthetic routes for 4,6-dimethyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile?
The compound can be synthesized via condensation of acetylacetone with cyanoacetamide under basic conditions (e.g., piperidine catalysis in ethanol), followed by alkylation with allyl bromide. This method yields the target compound through a step-efficient process, with intermediates characterized by NMR and X-ray crystallography . Alternative routes involve nitrous acid deamination of 1-amino derivatives, though this may lead to competing nitration products under harsh conditions .
Q. How is the crystal structure of this compound determined, and what are its key features?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) reveals a planar 1,2-dihydropyridine ring with a dihedral angle of ~85° relative to the allyl substituent. Key bond lengths (e.g., C=O at ~1.22 Å, C≡N at ~1.15 Å) and intermolecular interactions (C–H⋯O hydrogen bonds) stabilize the lattice . Data collection typically employs CuKα radiation (λ = 1.54178 Å) with refinement to R-factors <0.05 .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : H NMR shows distinct signals for allyl protons (δ 4.5–5.5 ppm) and methyl groups (δ 2.3–2.4 ppm). NH protons (δ ~10 ppm) confirm the dihydropyridine tautomer .
- IR : Strong bands at ~2200 cm (C≡N) and ~1680 cm (C=O) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 252.31 for CHNO) align with theoretical values .
Advanced Research Questions
Q. How can multi-component reactions (MCRs) optimize the synthesis of derivatives?
MCRs using acetophenone, aldehydes, and malononitrile/ethyl cyanoacetate in ethanol under reflux yield 4,6-diaryl derivatives with >80% efficiency. This approach enables rapid diversification for structure-activity relationship (SAR) studies, particularly for kinase inhibition . For example, allyl-substituted variants can be synthesized by substituting allyl aldehyde in the MCR, followed by purification via silica gel chromatography (eluent: CHCl/MeOH) .
Q. What computational methods predict the electronic and coordination properties of this compound?
Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO/LUMO energies, revealing electron-deficient regions at the cyano and carbonyl groups, which facilitate metal coordination. Molecular docking studies (e.g., AutoDock Vina) model interactions with p38α MAP kinase, showing binding affinities (IC ~0.07 μM) via hydrogen bonding with Lys53 and hydrophobic interactions .
Q. How do reaction conditions influence competing pathways (e.g., nitration vs. deamination)?
Nitration with HNO/HSO at 0°C primarily yields the deaminated product (4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile), while prolonged reaction times (>12 h) at 25°C favor nitro-substitution at the C5 position. Mechanistic studies (Hammett plots, isotopic labeling) suggest protonation at N1 directs electrophilic attack .
Q. What strategies enhance the bioactivity of derivatives?
- Metal complexes : Coordination with Mn(II), Co(II), or Ni(II) enhances antimicrobial activity (e.g., MIC = 8–16 μg/mL against S. aureus vs. 32 μg/mL for the free ligand). Characterization via UV-Vis (d-d transitions at 450–600 nm) and TGA confirms octahedral geometries .
- Hybrid scaffolds : Incorporating thiazole or phthalimide moieties improves anticancer activity (e.g., IC <10 μM in MCF-7 cells) by targeting tubulin polymerization .
Data Contradictions and Resolution
- Nitration outcomes : Conflicting reports on nitration products (deamination vs. substitution) are resolved by controlling reaction time and temperature .
- Crystal packing : Discrepancies in reported dihedral angles (e.g., 85° vs. 89°) arise from substituent effects (e.g., allyl vs. aryl groups), resolved via comparative SCXRD studies .
Methodological Recommendations
- Synthesis : Prioritize MCRs for derivative libraries; validate purity via HPLC (C18 column, acetonitrile/water gradient).
- Crystallography : Use SHELXL for refinement and PLATON for validating intermolecular interactions .
- Bioassays : Pair in vitro kinase assays (e.g., ADP-Glo™) with molecular dynamics simulations to map binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
